molecular formula C16H23Cl2N3O2 B2820630 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride CAS No. 1049716-75-7

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride

Cat. No.: B2820630
CAS No.: 1049716-75-7
M. Wt: 360.28
InChI Key: ZKGGZAKSCCEEGS-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 1049716-75-7) features a piperazine ring substituted with a 2-chloroacetyl group at the 4-position, linked via an acetamide bridge to a 2-ethylphenyl group. Its molecular formula is C₁₆H₂₂Cl₂N₃O₂, with a hydrochloride salt form enhancing solubility .

Synthesis: Prepared through nucleophilic substitution reactions, where 2-chloroacetyl chloride reacts with a piperazine intermediate, followed by coupling to 2-ethylphenylamine. The hydrochloride salt is formed via acid treatment .

Properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2.ClH/c1-2-13-5-3-4-6-14(13)18-15(21)12-19-7-9-20(10-8-19)16(22)11-17;/h3-6H,2,7-12H2,1H3,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGGZAKSCCEEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuropharmacology

The compound has been investigated for its neuropharmacological properties. It exhibits potential as a modulator of neurotransmitter systems, particularly in the context of disorders characterized by excitotoxicity, such as Alzheimer's disease and schizophrenia.

Case Study : A study exploring the effects of this compound on NMDA receptor activity demonstrated its ability to act as a non-competitive antagonist, which could mitigate excitotoxic damage in neuronal tissues. This mechanism is crucial for developing treatments for neurodegenerative diseases where excessive glutamate signaling is a concern.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds can exhibit antidepressant and anxiolytic effects. The presence of the chloroacetyl group may enhance the binding affinity to serotonin receptors, making this compound a candidate for further exploration in mood disorder treatments.

Case Study : In preclinical trials, compounds similar to 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride were shown to reduce anxiety-like behaviors in rodent models, suggesting potential efficacy in human applications.

Anticancer Research

There is emerging interest in the application of this compound in anticancer research due to its structural similarities with other bioactive piperazine derivatives known for their cytotoxic properties against various cancer cell lines.

Case Study : A recent study evaluated the cytotoxic effects of piperazine derivatives on human cancer cell lines, revealing that compounds with similar structures could induce apoptosis and inhibit cell proliferation.

Data Table: Summary of Research Findings

Application AreaMechanism of ActionKey Findings
NeuropharmacologyNMDA receptor antagonismReduced excitotoxicity; potential for neuroprotection
Antidepressant EffectsSerotonin receptor modulationDecreased anxiety-like behaviors in animal models
Anticancer ActivityInduction of apoptosisSignificant cytotoxic effects on cancer cell lines

Mechanism of Action

The mechanism of action of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring and the chloroacetyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound belongs to a class of N-phenylpiperazinyl acetamide derivatives , where variations in substituents on the phenyl ring or piperazine moiety significantly alter physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Comparative Data of Selected Analogs
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Differences
Target Compound (1049716-75-7) 2-Ethylphenyl, 2-chloroacetylpiperazine C₁₆H₂₂Cl₂N₃O₂ 373.3 Not reported ~70–75% Reference compound
2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide HCl (1049745-40-5) 4-Fluorophenyl C₁₄H₁₈Cl₂FN₃O₂ 350.22 Not reported Not reported Fluorine substituent increases electronegativity, potentially enhancing receptor binding.
2-(4-Benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide diHCl (11) 3-Chlorophenyl, benzylpiperazine C₁₉H₂₃Cl₃N₃O 428.8 158–160 85% Benzyl group increases lipophilicity; dihydrochloride form improves solubility.
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide (329929-21-7) 3-Chlorophenyl, 2-methoxy-5-methylphenyl C₂₀H₂₄ClN₃O₂ 373.88 Not reported Not reported Methoxy and methyl groups enhance metabolic stability.
2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-(2-(trifluoromethyl)phenyl)acetamide HCl 2-Trifluoromethylphenyl C₁₅H₁₇Cl₂F₃N₃O₂ 406.2 Not reported Not reported CF₃ group increases steric bulk and alters pharmacokinetics.

Physicochemical Properties

  • Melting Points : Analogs with aromatic substitutions (e.g., benzyl, methoxy) exhibit higher melting points (e.g., 158–160°C for compound 11 ) compared to alkyl-substituted derivatives, likely due to increased crystallinity.
  • Solubility : Hydrochloride salts (e.g., target compound , compound 11 ) show improved aqueous solubility versus free bases.

Pharmacological Implications

  • Anticonvulsant Activity : Compounds like 2-(4-methylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide (12) demonstrated anticonvulsant effects in rodent models, suggesting the piperazine-acetamide scaffold’s relevance in neurological drug design.
  • Antimicrobial Potential: Chloroacetyl and fluorophenyl groups (e.g., CAS 1049745-40-5 ) may enhance antibacterial activity by disrupting microbial membrane proteins.

Biological Activity

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride, also known by its CAS number 1049716-75-7, is a piperazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The molecular formula of the compound is C₁₆H₂₃Cl₂N₃O₂, with a molecular weight of 360.28 g/mol. It is characterized by a piperazine core substituted with a chloroacetyl group and an ethylphenyl acetamide moiety.

PropertyValue
CAS Number1049716-75-7
Molecular FormulaC₁₆H₂₃Cl₂N₃O₂
Molecular Weight360.28 g/mol
PurityVaries by supplier

Synthesis

The synthesis of this compound involves multi-step reactions starting from piperazine derivatives. A study detailed the synthesis of various derivatives, confirming their structures through spectral analysis techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Research has shown that derivatives of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide exhibit significant antimicrobial properties. In vitro studies demonstrated that certain analogs displayed comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole. For instance, compounds synthesized in one study showed notable activity against various bacterial strains using the tube dilution technique .

Anticancer Activity

The anticancer potential of this compound was evaluated using the MTT assay, which assesses cell viability in response to drug treatment. One study found that specific derivatives exhibited good anticancer activity against cancer cell lines but were less potent than established chemotherapeutics such as 5-fluorouracil . The molecular docking studies indicated that these compounds interact effectively with target proteins involved in cancer cell proliferation.

Structure-Activity Relationships (SAR)

The biological activity of piperazine derivatives often correlates with their structural features. The presence of electron-withdrawing groups (like chloro) on the aromatic rings has been linked to increased potency against microbial and cancer cell lines. The SAR analysis indicates that modifications on the piperazine ring can significantly affect the biological activity, leading to enhanced therapeutic profiles .

Case Studies

  • Antimicrobial Efficacy : A study synthesized multiple derivatives of the compound and tested them against Gram-positive and Gram-negative bacteria. Results indicated that certain analogs had MIC values comparable to traditional antibiotics, suggesting their potential as alternative therapeutic agents .
  • Anticancer Potential : In another investigation, a derivative was tested against various cancer cell lines (e.g., MCF-7, A549). The results showed promising cytotoxic effects with IC50 values lower than those of standard treatments, indicating potential for further development .
  • Molecular Docking Studies : Computational studies using molecular docking software revealed binding affinities for key oncogenic targets, providing insights into the mechanism of action for these compounds at the molecular level .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride?

  • Methodology : The synthesis typically involves a multi-step approach:

  • Step 1 : React 2-ethylaniline with chloroacetyl chloride to form the acetamide backbone.
  • Step 2 : Introduce the piperazine moiety via nucleophilic substitution, using 1-(2-chloroacetyl)piperazine under reflux conditions in a polar aprotic solvent (e.g., DMF or DCM).
  • Step 3 : Hydrochloride salt formation via treatment with HCl gas or aqueous HCl in an anhydrous solvent .
    • Key Considerations : Use of bases like triethylamine to neutralize HCl byproducts and control reaction pH. Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity .

Q. How is the structural identity of this compound validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the integration and chemical environment of the piperazine, chloroacetyl, and 2-ethylphenyl groups.
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+^+) should align with the calculated molecular weight (e.g., ~395.3 g/mol for the free base).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must match theoretical values within ±0.4% .

Q. What preliminary biological activities are associated with this compound?

  • Mechanistic Insights : Structural analogs (e.g., N-arylpiperazine acetamides) exhibit kinase inhibition and apoptosis induction in cancer cell lines. Initial assays may focus on:

  • Kinase Profiling : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Cytotoxicity : MTT assays in cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Process Improvements :

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance piperazine substitution efficiency.
  • Temperature Control : Optimize reflux conditions (e.g., 60–80°C) to minimize side reactions like piperazine ring decomposition.
  • Purification : Employ recrystallization from ethanol/water mixtures to improve purity (>98%) and yield .

Q. How should conflicting bioactivity data (e.g., variable IC50_{50} values across studies) be resolved?

  • Troubleshooting Strategies :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
  • Compound Stability : Test degradation under assay conditions (pH, temperature) via HPLC.
  • Batch Variability : Compare multiple synthesis batches to rule out impurities affecting activity .

Q. What computational approaches predict binding interactions with biological targets?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residues (e.g., hinge-region interactions).
  • QSAR Modeling : Corrogate substituent effects (e.g., chloroacetyl vs. fluorophenyl groups) on activity .

Q. How can structure-activity relationships (SAR) guide further derivatization?

  • SAR Design :

  • Piperazine Modifications : Replace chloroacetyl with trifluoroacetyl to enhance electrophilicity and target engagement.
  • Aryl Substitutions : Introduce electron-withdrawing groups (e.g., nitro, cyano) on the 2-ethylphenyl ring to improve potency.
  • Hydrophobicity : Adjust logP values via alkyl chain variations to optimize membrane permeability .

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